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CAS No.: 163336-15-0

Cat. No.: B613334

Get Quote

In the intricate field of peptide-based drug development, the precise assembly of amino acids

into complex, functionally active molecules is paramount. Success hinges on the strategic use

of protecting groups to prevent unwanted side reactions during synthesis.[1] Nα-Boc-Nδ-Fmoc-

D-ornithine (Boc-D-Orn(Fmoc)-OH) is a uniquely powerful building block designed for this

purpose. It incorporates the non-proteinogenic amino acid D-ornithine, which itself offers

advantages in enhancing peptide stability and providing a reactive handle for molecular

modifications.[2]

The true utility of this reagent lies in its "orthogonal" protection scheme. The α-amino group is

protected by the acid-labile tert-butyloxycarbonyl (Boc) group, making it perfectly suited for

Boc-based solid-phase peptide synthesis (SPPS).[3] Concurrently, the side-chain δ-amino

group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[4] This

arrangement allows for the selective deprotection of the side chain while the peptide remains

anchored to the resin and the N-terminus remains protected, opening avenues for complex

structural modifications such as on-resin cyclization, branching, or conjugation—techniques

vital for modern drug design.[5][6] This guide provides a comprehensive overview of the

principles, applications, and detailed protocols for leveraging Boc-D-Orn(Fmoc)-OH in your

research.
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Physicochemical Properties of Boc-D-Orn(Fmoc)-
OH
A clear understanding of the reagent's properties is essential for its proper handling, storage,

and application in synthesis.

Property Value Reference(s)

IUPAC Name

(2R)-2-(tert-

butoxycarbonylamino)-5-(9H-

fluoren-9-

ylmethoxycarbonylamino)penta

noic acid

[7]

Alternate Names Nα-Boc-Nδ-Fmoc-D-ornithine [7]

CAS Number 163336-15-0 [7]

Molecular Formula C₂₅H₃₀N₂O₆ [7]

Molecular Weight 454.53 g/mol [7]

Appearance White to off-white powder

Storage Temperature 2-8°C for long-term stability [8]

Solubility Soluble in DMF, DMSO [9]

The Core Principle: A Tri-Layered Orthogonal
Strategy
The power of Boc-D-Orn(Fmoc)-OH stems from the differential chemical lability of its two

protecting groups and the resin linker. This creates a three-tiered system where each protective

element can be removed under specific conditions without affecting the others.[1]

Nα-Boc Group (Acid-Labile): Removed at each synthesis cycle with moderate acid (e.g.,

Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)) to allow for peptide chain elongation.

[3]
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Side-Chain δ-Fmoc Group (Base-Labile): Stable to the acidic conditions of Boc removal. It

can be selectively cleaved on-resin using a base (e.g., piperidine in DMF) to expose the

side-chain amine for modification.[4][5]

Resin Linker (Strong Acid-Labile): The final peptide is typically cleaved from the solid support

using a strong acid cocktail (e.g., high-concentration TFA or HF), which also removes any

remaining acid-labile side-chain protecting groups.

This hierarchical deprotection is the cornerstone of its utility in creating complex peptide

architectures.
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Caption: Orthogonal deprotection pathways for Boc-D-Orn(Fmoc)-OH.

Key Applications in Drug Development
The unique structure of Boc-D-Orn(Fmoc)-OH makes it an invaluable tool for addressing

common challenges in peptide drug design, such as poor metabolic stability and lack of

conformational rigidity.
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Synthesis of Conformationally Constrained Peptides: Linear peptides are often flexible and

susceptible to enzymatic degradation. Cyclization is a proven strategy to overcome this by

locking the peptide into a more stable and biologically active conformation.[10] Boc-D-
Orn(Fmoc)-OH is ideal for creating "head-to-tail" cyclic peptides. The synthesis begins by

anchoring the side-chain Fmoc-protected amine to the resin, leaving the Nα-Boc group and

the C-terminal carboxyl group free to participate in linear chain assembly and subsequent

on-resin cyclization.[11][12]

Introduction of D-Amino Acids: The incorporation of D-amino acids, such as D-ornithine, is a

classic strategy to enhance resistance to proteolysis, thereby increasing the in-vivo half-life

of a peptide therapeutic.

Site-Specific Conjugation and Branching: The selectively addressable δ-amino group of the

ornithine side chain serves as a precise point for attaching other molecules. After on-resin

Fmoc removal, this amine can be used to conjugate polyethylene glycol (PEG), cytotoxic

drugs, or fluorescent labels, or to build branched peptide structures (dendrimers).[6]

Experimental Protocols
The following protocols provide a framework for the application of Boc-D-Orn(Fmoc)-OH. All

manipulations should be performed in a well-ventilated fume hood using appropriate personal

protective equipment (PPE).[8]

Protocol 1: Head-to-Tail Peptide Cyclization Strategy
This protocol outlines the synthesis of a cyclic peptide by anchoring the ornithine side chain to

the resin, followed by linear synthesis and on-resin cyclization.[10][11]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Synthesis_of_Cyclic_Peptides_Using_Fmoc_Orn_Boc_OH.pdf
https://www.benchchem.com/product/b613334/docs?utm_src=pdf-body#introduction-the-strategic-advantage-of-orthogonal-protection
https://www.benchchem.com/product/b613334/docs?utm_src=pdf-body#introduction-the-strategic-advantage-of-orthogonal-protection
https://www.chem.uci.edu/~jsnowick/groupweb/files/Standard_practices_for_Fmoc_based_solid_phase_peptide_synthesis_in_the_Nowick_Laboratory_V_1.7.2.pdf
https://www.researchgate.net/publication/357412939_Solid-Phase_Synthesis_of_Macrocyclic_Peptides_via_Side-Chain_Anchoring_of_the_Ornithine_d-Amine
https://www.chemimpex.com/products/46582
https://www.benchchem.com/product/b613334/docs?utm_src=pdf-body#introduction-the-strategic-advantage-of-orthogonal-protection
https://www.benchchem.com/pdf/Fmoc_Orn_Boc_OH_A_Technical_Guide_to_Safe_Handling_and_Application_in_Peptide_Synthesis.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Synthesis_of_Cyclic_Peptides_Using_Fmoc_Orn_Boc_OH.pdf
https://www.chem.uci.edu/~jsnowick/groupweb/files/Standard_practices_for_Fmoc_based_solid_phase_peptide_synthesis_in_the_Nowick_Laboratory_V_1.7.2.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b613334?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: 2-Cl-Trt Resin

1. Resin Swelling
in DCM

2. Load Boc-D-Orn(Fmoc)-OH
(Side-chain anchoring)

3. Cap Unreacted Sites

4. Selective Fmoc Removal
(Piperidine/DMF)

5. Linear Peptide Synthesis
(Boc-SPPS Cycles)

6. On-Resin Cyclization
(N-terminus to C-terminus)

7. Cleavage & Global Deprotection
(TFA Cocktail)

8. Purification & Analysis
(RP-HPLC, MS)

End: Purified Cyclic Peptide

Click to download full resolution via product page

Caption: Workflow for head-to-tail peptide cyclization.
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Step-by-Step Methodology:

Resin Preparation and Anchoring:

Swell 2-chlorotrityl chloride (2-Cl-Trt) resin in Dichloromethane (DCM) for 30 minutes in a

peptide synthesis vessel.

In a separate flask, dissolve Boc-D-Orn(Fmoc)-OH (1.5 eq.) and diisopropylethylamine

(DIPEA) (3.0 eq.) in minimal DCM.

Drain the DCM from the swollen resin and add the amino acid solution. Agitate for 2-4

hours at room temperature. Causality: The 2-Cl-Trt resin allows for side-chain anchoring

under mild basic conditions and subsequent cleavage of the final cyclic peptide with

minimal risk of racemization.[11]

Capping:

Drain the reaction mixture and wash the resin with DCM.

Add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 30 minutes to cap any

unreacted chlorotrityl sites. Wash the resin thoroughly with DCM and then

Dimethylformamide (DMF). Causality: Capping prevents the formation of deletion

sequences by blocking reactive sites that failed to couple with the first amino acid.

Side-Chain Fmoc Deprotection:

Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a second

15-minute treatment.[4]

Wash the resin extensively with DMF (5x) and DCM (3x) to remove all traces of piperidine.

Causality: This step selectively exposes the δ-amino group of the anchored ornithine,

which will remain as the free C-terminus of the final peptide after cleavage.

Linear Peptide Synthesis (Boc-SPPS):

Proceed with standard Boc-SPPS cycles to assemble the linear peptide sequence. Each

cycle consists of:
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Deprotection: Treat with 25-50% Trifluoroacetic Acid (TFA) in DCM for 20-30 minutes to

remove the Nα-Boc group.

Neutralization: Wash with DCM, then neutralize with 5-10% DIPEA in DCM.

Coupling: Couple the next Boc-protected amino acid (3 eq.) using an appropriate

activator like HBTU/DIPEA or HATU/DIPEA in DMF.[13]

On-Resin Cyclization:

After the final Boc deprotection and neutralization, swell the resin in DMF.

Add a solution of a coupling agent (e.g., HATU, 3 eq.) and a base (e.g., DIPEA, 6 eq.) in

DMF.

Allow the reaction to proceed for 2-12 hours, monitoring completion with a Kaiser test (to

confirm the absence of the free N-terminal amine). Causality: On-resin cyclization

leverages the pseudo-dilution effect of the solid support, which favors intramolecular

cyclization over intermolecular oligomerization.[10]

Final Cleavage and Purification:

Wash the resin thoroughly with DMF and DCM, then dry under vacuum.

Cleave the cyclic peptide from the resin using a suitable TFA cleavage cocktail (see

Protocol 2) for 2-3 hours.

Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Purify the cyclic peptide by Reverse-Phase High-Performance Liquid Chromatography

(RP-HPLC). Confirm identity and purity via Mass Spectrometry (MS).

Protocol 2: Final Cleavage and Global Deprotection
The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous

removal of any remaining acid-labile side-chain protecting groups. The choice of cleavage

cocktail is critical and depends on the peptide sequence.
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The Role of Scavengers: During TFA-mediated cleavage, reactive cationic species are

generated from the protecting groups. Scavengers are nucleophilic reagents added to the TFA

to "trap" these cations, preventing them from irreversibly modifying sensitive amino acid

residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[14]

Common Cleavage Cocktails:

Reagent Cocktail Composition (v/v)
Target Peptide
Characteristics

Reference(s)

TFA/TIS/H₂O

95% TFA, 2.5%

Triisopropylsilane,

2.5% H₂O

General use for

peptides without

highly sensitive

residues.

[15]

Reagent K

82.5% TFA, 5%

Phenol, 5% H₂O, 5%

Thioanisole, 2.5%

EDT

Peptides containing

multiple sensitive

residues (Cys, Met,

Trp, Tyr).

[15]

TFA/TIS/EDT/H₂O

92.5% TFA, 2.5% TIS,

2.5% Ethanedithiol,

2.5% H₂O

Peptides containing

Trp and/or multiple

Arg residues.

[14]

Abbreviations: TFA = Trifluoroacetic acid, TIS = Triisopropylsilane, H₂O = Water, EDT = 1,2-

Ethanedithiol.

Step-by-Step Methodology:

Preparation: Place the dried peptide-resin (from Protocol 1, Step 5) in a reaction vessel.

Cleavage: Add the appropriate cleavage cocktail (e.g., 10 mL per gram of resin) to the

vessel. Ensure this is done in a certified fume hood.

Incubation: Agitate the mixture at room temperature for 2-4 hours. Reaction time may need

to be extended for peptides with difficult-to-remove protecting groups like Arg(Pmc/Pbf).[14]
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Peptide Precipitation: Filter the resin and collect the TFA filtrate into a centrifuge tube

containing cold diethyl ether (approx. 10x the volume of the filtrate). A white precipitate of the

crude peptide should form.

Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.

Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual

scavengers and cleaved protecting groups.[15]

Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

The peptide is now ready for purification.

Analytical Characterization
Post-synthesis, it is crucial to verify the identity and purity of the final peptide product.

Reverse-Phase HPLC (RP-HPLC): The primary method for purifying the crude peptide and

assessing its purity. A gradient of water and acetonitrile (both typically containing 0.1% TFA)

is used to elute the peptide from a C18 column.

Mass Spectrometry (MS): Essential for confirming the molecular weight of the synthesized

peptide, verifying that the correct sequence has been assembled and cyclized. Techniques

like MALDI-TOF or ESI-MS are commonly used. The presence of ornithine can sometimes

be exploited to facilitate characterization by MS/MS.[16][17]

Conclusion
Boc-D-Orn(Fmoc)-OH is a sophisticated and highly versatile building block for advanced

peptide synthesis. Its defining feature—a robust orthogonal protection scheme—provides

chemists with exceptional control over the synthetic process. This enables the construction of

complex, non-linear, and modified peptide architectures, such as conformationally constrained

cyclic peptides, which are of high interest in modern drug discovery. By facilitating the

introduction of D-amino acids and providing a specific locus for conjugation, this reagent

directly addresses key challenges in developing peptide therapeutics with enhanced stability,

potency, and targeted action. The protocols and principles outlined in this guide serve as a

foundation for researchers to unlock the full potential of this powerful synthetic tool.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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